molecular formula C10H10N2O3 B8092324 Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate

Cat. No.: B8092324
M. Wt: 206.20 g/mol
InChI Key: NHXMNCLGAIALLI-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate (CAS# 2140326-92-5) is a chemical reagent with the molecular formula C10H10N2O3 and a molecular weight of 206.1980 g/mol . This compound is a derivative of 3-cyanopyridine, a scaffold recognized in medicinal chemistry for its utility in synthesizing novel bioactive molecules. While specific biological data for this exact ester is not extensively published in the available literature, related 3-cyano-2-substituted pyridine derivatives are subjects of ongoing scientific investigation due to their potential pharmacological properties . For instance, some structurally similar 3-cyanopyridine compounds have been designed and synthesized as lead structures for evaluating in vitro anti-cancer activity, with certain analogs demonstrating potent apoptosis induction in human breast cancer cell lines . The ethoxyacetate functional group in this reagent makes it a valuable synthetic intermediate, potentially useful for further chemical modifications, such as hydrolysis to acids or reactions with nucleophiles. Researchers may employ this compound in the development of new heterocyclic structures for various chemotherapeutic and biochemical applications . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Specifications: • CAS Number: 2140326-92-5 • Molecular Formula: C10H10N2O3 • Molecular Weight: 206.1980 g/mol • SMILES: CCOC(=O)COc1ncccc1C#N

Properties

IUPAC Name

ethyl 2-(3-cyanopyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-9(13)7-15-10-8(6-11)4-3-5-12-10/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMNCLGAIALLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most widely reported method. It involves the nucleophilic substitution of a pyridinol derivative with ethyl chloroacetate in the presence of a base. For example:

  • Starting material : 3-Cyanopyridin-2-ol or its deprotonated form (3-cyanopyridin-2-olate).

  • Reagents : Ethyl chloroacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : Stirring at 45–80°C for 3–6 hours.

The reaction proceeds via an Sₙ2 mechanism , where the alkoxide ion attacks the electrophilic carbon of ethyl chloroacetate. Base strength and solvent polarity critically influence regioselectivity, favoring O-alkylation over N-alkylation14.

Optimization and Yield

  • Base selection : K₂CO₃ or NaH ensures efficient deprotonation without overalkylation.

  • Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the pyridinol oxygen.

  • Yield : 73–85% after silica gel chromatography.

Solid-Phase Synthesis for Oligopeptide Applications

Methodology

This approach, adapted from peptide chemistry, employs solid-phase supports to minimize racemization and simplify purification:

  • Immobilization : 3-Cyanopyridin-2-ol is anchored to a resin (e.g., Wang resin).

  • Alkylation : Ethyl chloroacetate and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

  • Cleavage : The product is released using trifluoroacetic acid (TFA).

Advantages and Limitations

  • Advantages : High purity (>95%), scalability for combinatorial libraries.

  • Limitations : Requires specialized equipment and resins, limiting cost-effectiveness for small-scale synthesis.

Microwave-Assisted Alkylation

Protocol

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:

  • Reactants : 3-Cyanopyridin-2-ol (1 equiv), ethyl chloroacetate (1.2 equiv), K₂CO₃ (2 equiv).

  • Conditions : 100°C, 300 W, 15–20 minutes in DMF.

Performance Metrics

  • Yield : 82–89% (vs. 73–85% for conventional heating).

  • Purity : Reduced byproduct formation due to uniform heating.

One-Pot Tandem Reactions

Integrated Synthesis

A tandem protocol combines pyridine ring formation and O-alkylation:

  • Cyclocondensation : Ethyl cyanoacetate and ammonia form the 3-cyanopyridine core.

  • In situ Alkylation : Ethyl chloroacetate is added directly to the reaction mixture with K₂CO₃.

Key Data

  • Overall yield : 68–75%.

  • Solvent system : Ethanol/water (3:1) facilitates both steps.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Williamson Synthesis73–853–6 hLowHigh
Solid-Phase>9512–24 hHighModerate
Microwave-Assisted82–8915–20 minMediumHigh
One-Pot Tandem68–754–8 hLowModerate

Critical Considerations for Industrial Applications

Byproduct Management

  • N-Alkylation : Minimized by using weaker bases (e.g., K₂CO₃ instead of NaH) and shorter reaction times.

  • Hydrolysis : Anhydrous conditions prevent ester hydrolysis; molecular sieves or azeotropic drying (toluene) are effective.

Recyclability

  • Solvent recovery : DMF and acetone can be distilled and reused, reducing waste.

  • Catalyst regeneration : DMAP is recoverable via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Various substituted esters or ethers.

    Hydrolysis: 2-[(3-cyanopyridin-2-yl)oxy]acetic acid.

    Reduction: Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyanopyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Ethyl 2-[(3-cyanopyridin-2-yl)thio]acetate
  • Structural Difference : Replacement of the oxygen atom with sulfur.
  • Impact : Thioether linkage may enhance lipophilicity and alter metabolic stability. This compound reacts with hydrazine hydrate to form pyrazolopyridine derivatives, demonstrating versatility in heterocyclic synthesis .
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
  • Structural Difference : Incorporation of bromo and nitro groups at the 5- and 3-positions, respectively.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
  • Structural Difference : Pyridine ring replaced by a coumarin (chromen-2-one) system.
  • Impact: Coumarin derivatives exhibit notable biological activities (e.g., anticancer, antioxidant) due to π-conjugation and hydrogen-bonding capabilities. Crystallizes in a monoclinic C2/c space group with weak C–H⋯O interactions and π-π stacking .
Dopamine D4 Receptor Ligands
  • Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate derivatives are precursors for carbon-11-labeled PET tracers targeting dopamine D4 receptors, highlighting the cyano group's role in receptor affinity .
  • Comparison: Analogs lacking the cyano group (e.g., simple pyridinyl ethers) show reduced specificity for D4 receptors, underscoring the cyano moiety's importance .
Antimicrobial and Anticancer Derivatives
  • Coumarin-based analogs (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) demonstrate antimicrobial and anticancer properties via interactions with cytochrome P450 enzymes .
  • Comparison: The cyanopyridinyl scaffold may offer distinct binding modes compared to coumarin systems, influencing target selectivity .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) Yield (%)
This compound C₁₁H₁₀N₂O₃ Cyano, Ester 228–230 2224 (C≡N), 1756 (C=O) 89–90
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ Coumarin, Ester N/A 1735 (C=O) N/A
Ethyl 2-(6-(2-chloro-6-ethoxypyridin-4-yl)-3-cyano-4-(2,4-dichlorophenyl)pyridin-2-ylthio)acetate C₂₁H₁₆Cl₃N₃O₃S Thioether, Cyano, Chloro N/A 2218 (C≡N), 1735 (C=O) N/A

Biological Activity

Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound is characterized by the following structural attributes:

  • Molecular Formula : C₁₀H₁₀N₂O₃
  • SMILES Notation : CCOC(=O)COC1=C(C=CC=N1)C#N
  • InChIKey : NHXMNCLGAIALLI-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a cyano group and an ethoxycarbonyl moiety, contributing to its reactivity and biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through interactions with various molecular targets:

  • Enzyme Modulation : The compound may act as a ligand in biochemical assays, influencing enzyme activity through competitive inhibition or activation pathways. Its interactions are believed to involve hydrogen bonding and π-π interactions with target proteins.
  • Antioxidant Properties : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant effects, which could be beneficial in reducing oxidative stress in cellular environments .
  • Anticancer Activity : this compound has been implicated in cancer research, particularly in its potential to induce apoptosis in cancer cells. This effect is mediated by the modulation of apoptotic pathways, including the elevation of caspase 3 expression .

In Vivo Studies

A study evaluated the sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in mice. The results demonstrated significant anticancer properties, showing a reduction in EAC cell volume and count. Histopathological examinations confirmed improvements in liver and kidney tissues following treatment, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameBiological ActivityUnique Features
Mthis compoundModerate anticancer effectsContains a methyl ester instead of an ethyl ester.
3-Cyano-4,6-dimethylpyridineAntioxidant and enzyme inhibitionCore structure without ester functionality.
Ethyl 2-(3-cyano-pyridin-2-yloxy)acetatePotentially different biological activitiesVariations in substitution patterns may influence activity.

This table highlights how structural variations can lead to differing biological activities among related compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-cyano-2-hydroxypyridine with ethyl bromoacetate in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux in acetone for 4–6 hours . Yields range from 85–90% after purification by recrystallization. Key spectroscopic validation includes IR (C≡N stretch at ~2224 cm⁻¹, C=O at ~1756 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl ester protons at δ ~4.3 ppm and aromatic pyridine protons at δ ~7–8 ppm) .

Q. How is the compound characterized spectroscopically?

  • IR Spectroscopy : Confirms functional groups (C≡N, ester C=O).
  • NMR : ¹H NMR identifies ethyl ester protons (quartet at δ ~4.3 ppm, triplet at δ ~1.3 ppm) and pyridine/acetate backbone protons. ¹³C NMR distinguishes carbonyl carbons (δ ~168–170 ppm) and nitrile carbons (δ ~115–120 ppm) .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonding and π-π stacking in coumarin analogs) .

Q. What are common reactivity patterns of this compound?

The ethoxyacetate moiety undergoes hydrolysis to carboxylic acids under acidic/basic conditions. The nitrile group can participate in cyclization reactions (e.g., forming thieno[2,3-b]pyridines with thiols or amines) . The pyridine oxygen is a potential site for further alkylation or arylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or selectivity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to acetone.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reactivity in biphasic systems.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. How to resolve contradictions in crystallographic data vs. computational models?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise from crystal packing effects (e.g., C–H⋯O interactions). Refinement using SHELXL with anisotropic displacement parameters and validation via Hirshfeld surface analysis can mitigate errors .

Q. What strategies are used to study structure-activity relationships (SAR) for kinase inhibition?

  • Substituent Variation : Replace the 3-cyano group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity.
  • Biological Assays : Test derivatives against PIM-1 kinase using competitive ATP-binding assays and apoptosis induction studies (IC₅₀ values correlate with substituent electronegativity) .

Q. How to address instability during biological evaluation?

  • pH Stability : Monitor degradation in PBS buffer (pH 7.4) via HPLC.
  • Prodrug Design : Mask the ester group as a tert-butyl ether to enhance plasma stability .

Q. What computational methods predict metabolic pathways?

  • QSAR Models : Use Molinspiration or SwissADME to predict cytochrome P450 interactions.
  • Docking Simulations : AutoDock Vina assesses binding to hepatic enzymes (e.g., CYP3A4) .

Q. How to validate synthetic intermediates in multi-step protocols?

  • LC-MS Tracking : Monitor reaction progress using m/z peaks (e.g., [M+H]+ at 681 for intermediates) .
  • Isotopic Labeling : Use deuterated ethyl acetate (e.g., D₅-ethyl) to trace ester hydrolysis pathways .

Q. What crystallographic software is recommended for non-standard space groups?

SHELXTL or Olex2 with TWINABS for handling twinned data. For high-symmetry systems, charge-flipping algorithms in SUPERFLIP improve phase determination .

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